Structural Differentiation: 4-Ethoxy Substituent Confers a Unique Hydrogen-Bond Acceptor Profile Compared to 4-Methyl and 4-Chloro Analogs
The target compound (CAS 955593-56-3) possesses a 4-ethoxy substituent on the benzamide ring, yielding a hydrogen-bond acceptor (HBA) count of 3 (two from the ethoxy oxygen, one from the amide carbonyl), versus HBA = 2 for the 4-methyl analog (CAS 955593-84-7) and HBA = 2 for the 4-chloro analog (CAS 955791-52-3). Computed logP for the target compound is estimated at ~3.0–3.3, compared to ~3.5–3.8 for the 4-chloro analog and ~3.2–3.5 for the 4-methyl analog, based on fragment-based calculations referenced against the structurally related 2-oxo THQ analog (PubChem CID 27639409, XLogP3-AA = 2.8) [1]. These differences in hydrogen-bonding capacity and lipophilicity are predicted to alter passive membrane permeability, aqueous solubility, and the compound's ability to engage polar residues in target binding pockets—each of which can translate to differential cellular potency independent of core scaffold recognition [2].
| Evidence Dimension | Hydrogen-bond acceptor count and lipophilicity (computed logP) |
|---|---|
| Target Compound Data | HBA = 3; estimated logP = 3.0–3.3; MW = 352.47 g/mol |
| Comparator Or Baseline | 4-Methyl analog (CAS 955593-84-7): HBA = 2, est. logP = 3.2–3.5, MW = 336.47; 4-Chloro analog (CAS 955791-52-3): HBA = 2, est. logP = 3.5–3.8, MW = 342.86 |
| Quantified Difference | ΔHBA = +1 versus both analogs; ΔlogP ≈ -0.2 to -0.5 versus 4-Cl analog; ΔMW = +9.6 versus 4-Cl |
| Conditions | Computed molecular descriptors; logP estimated from fragment-additive models benchmarked against PubChem computed data for related THQ-benzamide (CID 27639409). Experimental logP/logD not available for this specific compound in the public domain. |
Why This Matters
A difference of one hydrogen-bond acceptor and 0.2–0.5 logP units can shift a compound across critical permeability-solubility thresholds (e.g., Lipinski Rule of 5 boundaries) and alter blood–brain barrier penetration potential, making procurement decisions based on assumed analog equivalence unreliable.
- [1] PubChem. Compound Summary: 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CID 27639409). Computed XLogP3-AA = 2.8; H-Bond Acceptor Count = 3; Rotatable Bond Count = 5. National Center for Biotechnology Information. View Source
- [2] Dey R, Shaw S, Bhatt H, Patel B, Yadav R, Chaube U. Synthesis, biological screening, and binding mode analysis of some N-substituted tetrahydroquinoline analogs as apoptosis inducers and anticancer agents. Journal of Molecular Structure, 2024, 1318: 139330. Establishes that variation in N-substitution and benzamide ring substitution produces IC50 differences exceeding 5-fold across cancer cell lines within the same THQ scaffold series. View Source
